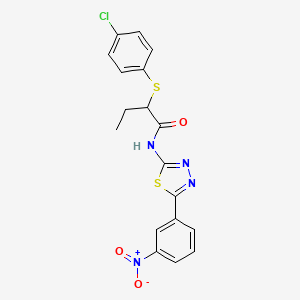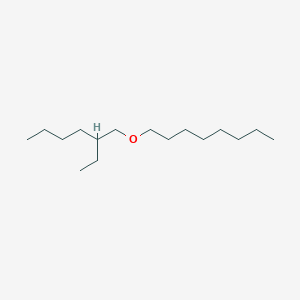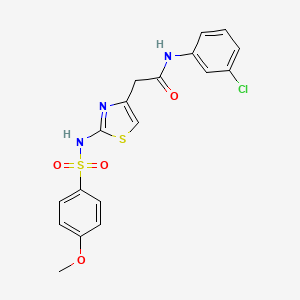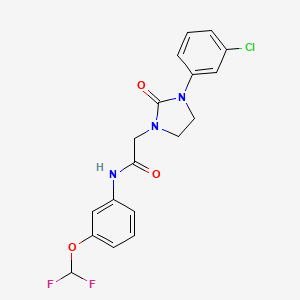
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
Descripción general
Descripción
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H12ClNO2 . It is stored in an inert atmosphere at 2-8°C . It is used for research purposes .
Synthesis Analysis
The synthesis of acridine derivatives, including this compound, has been a subject of active research . The development of aza-acridine and other heteroatom-substituted acridine derivatives has been emphasized to broaden the applicability of acridine derivatives . A review has focused on the various steps of acridine scaffolds’ synthetic transformation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its planar form, which is likely due to the presence of π-conjugated planar structure . The compound has a molecular weight of 261.70 .Chemical Reactions Analysis
Acridine derivatives have been found to show a wide variety of applications in pharmacology and industry . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its rigid structure, planarity, high thermal stability, and ability to donate electrons . It has pharmacological, photophysical, and biological properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : 9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid has been utilized in the synthesis of various chemical compounds. For instance, a study by Nishioka et al. (1992) involved the carbon-14 labeling of this compound for use in metabolic studies, highlighting its utility in creating labeled compounds for research purposes (Nishioka, Kamada, & Kanamaru, 1992).
Crystal Structure Analysis : The crystal structure of salts with the 9-aminoacridinium cation, related to 9-chloro-tetrahydroacridine-3-carboxylic acid, has been studied, providing insights into intermolecular interactions and hydrogen bonding in these compounds (Sikorski & Trzybiński, 2011).
Photophysical and Electrochemical Properties
Optical and Electrochemical Studies : Research by Tka et al. (2021) focused on synthesizing derivatives of 9-chloro-tetrahydroacridine-3-carboxylic acid and examining their UV-visible absorption and emission properties. This work contributes to understanding the photophysical characteristics of acridine derivatives (Tka, Ayed, Braiek, Jabli, Chaaben, Alimi, Jopp, & Langer, 2021).
Investigation of Fluorescence Properties : The fluorescence spectral characteristics of related acridine compounds were studied by Dey et al. (1997), providing insights into the unusual fluorescence behavior of acridine derivatives and their potential applications in scientific research (Dey, Haynes, Warner, & Chandra, 1997).
Biological Activity
Antitubercular Evaluation : Tripathi et al. (2006) synthesized a series of 9-substituted tetrahydroacridines and evaluated their antitubercular activities, demonstrating the potential use of these compounds in medical research and drug development (Tripathi, Verma, Pandey, Agarwal, Chaturvedi, Manju, Srivastva, Gaikwad, & Sinha, 2006).
Investigation of Biological Properties : Studies by Konshin et al. (1972, 1973) investigated the properties and biological activity of derivatives of tetrahydroacridine-9-carboxylic acids, showcasing the relevance of these compounds in understanding biological mechanisms (Konshin, 1972); (Konshin, 1973).
Mecanismo De Acción
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .
Mode of Action
The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .
Result of Action
The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .
Safety and Hazards
Direcciones Futuras
The future directions for 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid and other acridine derivatives include continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of research .
Propiedades
IUPAC Name |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKDLIOIPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2751046.png)



![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2751064.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
